molecular formula C9H15BrN4O B15240923 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide

2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide

Cat. No.: B15240923
M. Wt: 275.15 g/mol
InChI Key: QUUZLXLMNYPJNO-UHFFFAOYSA-N
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Description

“2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated pyrazole can then be reacted with an appropriate amine to introduce the amino group.

    Amidation: Finally, the compound can be synthesized by reacting the intermediate with a suitable acylating agent to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions could target the bromine substituent or the amide group.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide
  • 2-Amino-3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide

Uniqueness

The presence of the bromine atom in “2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” may impart unique reactivity and properties compared to its chloro or fluoro analogs

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C9H15BrN4O/c1-5-7(10)6(2)14(13-5)4-9(3,12)8(11)15/h4,12H2,1-3H3,(H2,11,15)

InChI Key

QUUZLXLMNYPJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C(=O)N)N)C)Br

Origin of Product

United States

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